molecular formula C65H96N18O17 B609906 Pentasarcosyl angiotensin II CAS No. 75582-96-6

Pentasarcosyl angiotensin II

Cat. No.: B609906
CAS No.: 75582-96-6
M. Wt: 1401.59
InChI Key: QCGXWCNIPBXCON-KTKSDEALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentasarcosyl angiotensin II is a synthetic derivative of angiotensin II, a peptide hormone central to the renin-angiotensin system (RAS). Angiotensin II itself is an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that regulates blood pressure, fluid balance, and vascular remodeling via interactions with angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . This compound is structurally modified by the addition of five sarcosyl (N-methylglycine) groups, likely to enhance metabolic stability and alter receptor-binding kinetics.

Properties

CAS No.

75582-96-6

Molecular Formula

C65H96N18O17

Molecular Weight

1401.59

IUPAC Name

(S)-18-(((6S,9S,12S,15S,18S)-18-((1H-imidazol-4-yl)methyl)-1-amino-15-((S)-sec-butyl)-19-((S)-2-(((S)-1-carboxy-2-phenylethyl)carbamoyl)pyrrolidin-1-yl)-12-(4-hydroxybenzyl)-1-imino-9-isopropyl-7,10,13,16,19-pentaoxo-2,8,11,14,17-pentaazanonadecan-6-yl)carbamoyl)-5,8,11,14-tetramethyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazaicosan-20-oic acid

InChI

InChI=1S/C65H96N18O17/c1-10-38(4)56(62(97)75-46(28-41-30-69-36-71-41)63(98)83-25-15-19-48(83)60(95)76-47(64(99)100)27-39-16-12-11-13-17-39)78-59(94)44(26-40-20-22-42(84)23-21-40)74-61(96)55(37(2)3)77-57(92)43(18-14-24-70-65(66)67)73-58(93)45(29-54(90)91)72-49(85)32-79(6)51(87)34-81(8)53(89)35-82(9)52(88)33-80(7)50(86)31-68-5/h11-13,16-17,20-23,30,36-38,43-48,55-56,68,84H,10,14-15,18-19,24-29,31-35H2,1-9H3,(H,69,71)(H,72,85)(H,73,93)(H,74,96)(H,75,97)(H,76,95)(H,77,92)(H,78,94)(H,90,91)(H,99,100)(H4,66,67,70)/t38-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI Key

QCGXWCNIPBXCON-KTKSDEALSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]([C@@H](C)CC)NC([C@H](CC4=CC=C(O)C=C4)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(O)=O)NC(CN(C(CN(C(CN(C(CN(C(CNC)=O)C)=O)C)=O)C)=O)C)=O)=O)=O)=O)=O)=O)=O)CCC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentasarcosyl angiotensin II;  (Sar)5 aii; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between pentasarcosyl angiotensin II and related angiotensin peptides:

Compound Structure Receptor Affinity Primary Effects Metabolic Stability
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AT1R > AT2R Vasoconstriction, aldosterone release, fibrosis, inflammation Low (rapidly degraded by ACE2)
[Tyr(P)⁴] Angiotensin II Phosphorylated Tyr at position 4 AT1R/AT2R (context-dependent) Induces vascular smooth muscle contraction (normal arteries) or hyperplasia (diseased) Moderate (phosphorylation slows degradation)
Angiotensin-(1-7) Asp-Arg-Val-Tyr-Ile-His-Pro Mas receptor Anti-inflammatory, vasodilation, opposes Angiotensin II effects Moderate (ACE2-dependent)
This compound Angiotensin II + 5 sarcosyl groups Hypothesized: AT1R/AT2R modulation Potential prolonged vasoactive effects, reduced fibrosis (inferred from structural stability) High (sarcosyl resists peptidases)

Mechanistic Insights

  • Receptor Signaling : Angiotensin II primarily activates AT1R, promoting vasoconstriction, inflammation, and fibrosis via NADPH oxidase and NF-κB pathways . This compound’s sarcosyl modifications may attenuate AT1R overactivation, mimicking the protective effects of AT2R or Mas receptor signaling observed with angiotensin-(1-7) .
  • Cellular Effects : Angiotensin II enhances TMEM16A chloride channel activity in pulmonary vascular smooth muscle cells (PVSMCs), contributing to vascular remodeling . This compound’s stability might amplify or prolong such effects, though this requires empirical validation.
  • Therapeutic Potential: Unlike ACE inhibitors (e.g., lisinopril) or ARBs (e.g., losartan), which block angiotensin II synthesis or receptor binding , this compound could serve as a biased agonist with selective receptor modulation, reducing adverse effects like hyperkalemia or cough .

Q & A

Q. What are the primary molecular mechanisms through which pentasarcosyl angiotensin II interacts with angiotensin receptors (AT1R and AT2R)?

Answer: this compound binds to G protein-coupled receptors (GPCRs), specifically AT1R and AT2R, to mediate vascular smooth muscle contraction, aldosterone synthesis, and sympathetic nervous system activation. Methodologically, receptor specificity can be validated using competitive binding assays with radiolabeled angiotensin II analogs and selective receptor antagonists (e.g., losartan for AT1R, PD123319 for AT2R). Functional assays measuring intracellular calcium flux or cAMP levels further elucidate downstream signaling pathways .

Q. How can researchers design experiments to distinguish between hypertrophic and hyperplastic effects of this compound in vascular smooth muscle cells (VSMCs)?

Answer: Experimental designs should combine in vitro VSMC cultures with hypertrophic (e.g., protein/DNA ratio measurement) and hyperplastic (e.g., BrdU incorporation, cell cycle analysis) markers. Use dose-response studies with angiotensin II receptor blockers (ARBs) to isolate AT1R/AT2R contributions. Include controls for oxidative stress pathways (e.g., LOX-1 inhibitors) to account for redox-sensitive effects .

Q. What standardized assays are recommended for quantifying angiotensin II peptide stability in biological samples?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for detecting intact this compound and its metabolites. Protocols should include protease inhibitors during sample preparation and internal standards (e.g., isotope-labeled angiotensin II) to normalize recovery rates. For real-time stability assessment, use time-course experiments with physiological buffers at 37°C .

Advanced Research Questions

Q. How can conflicting data on angiotensin II-induced apoptosis versus hypertrophy in diseased vessels be resolved?

Answer: Contradictions often arise from differences in experimental models (e.g., primary cells vs. immortalized lines) or disease states (e.g., hypertension vs. atherosclerosis). Researchers should perform meta-analyses of published datasets (Table S2 from ) and conduct comparative studies using transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways. Validate findings with tissue-specific knockout models (e.g., VSMC-specific AT1R deletion) .

Q. What methodologies are effective for isolating the role of this compound in endothelial capillary formation under oxidative stress?

Answer: Use 3D endothelial cell spheroid assays with hypoxia chambers to simulate oxidative stress. Quantify capillary-like structures via confocal microscopy and image analysis software (e.g., ImageJ). Pharmacological inhibition of LOX-1 or NADPH oxidase can clarify redox-dependent mechanisms. Integrate proteomic data to map angiotensin II-induced changes in angiogenic factors (e.g., VEGF, angiopoietins) .

Q. How can researchers optimize in vivo models to study the dual vasoconstrictive and fibrotic effects of this compound?

Answer: Employ chronic angiotensin II infusion models in rodents, monitoring blood pressure (telemetry) and fibrosis markers (e.g., collagen deposition via Masson’s trichrome staining). Combine hemodynamic measurements with single-cell RNA sequencing of aortic tissues to identify cell-type-specific responses. Validate findings using dual-receptor antagonism (AT1R + AT2R blockers) .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing dose-dependent angiotensin II receptor activation in heterogeneous cell populations?

Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For heterogeneous populations, apply cluster analysis (e.g., k-means) to subgroup cells based on response magnitude. Pair with bootstrap resampling to assess confidence intervals for small sample sizes .

Q. How should researchers address variability in angiotensin II-induced collagen synthesis across fibroblast lineages?

Answer: Standardize fibroblast sources (e.g., primary dermal vs. cardiac fibroblasts) and pre-treat cultures with TGF-β neutralizing antibodies to control for endogenous growth factor interference. Use multiplex ELISA to quantify collagen subtypes (I/III) and normalize data to total protein content .

What frameworks are recommended for formulating hypothesis-driven research questions on angiotensin II signaling in hypertension?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: "In hypertensive rat models (P), does AT1R blockade (I) compared to ACE inhibition (C) reduce angiotensin II-mediated cardiac fibrosis (O)?" .

Data Integration and Reproducibility

Q. How can multi-omics data be integrated to map this compound’s role in vascular remodeling?

Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic datasets using pathway enrichment tools (e.g., DAVID, STRING). Validate key nodes (e.g., MAPK/ERK pathways) with targeted siRNA knockdowns. Share raw data via repositories like GEO or PRIDE to enhance reproducibility .

Q. What steps ensure reproducibility in angiotensin II receptor trafficking studies?

Answer: Use fluorescently tagged receptors (e.g., AT1R-GFP) and live-cell imaging with standardized imaging settings (e.g., 10% laser power, 500 ms exposure). Include internal controls (e.g., β-arrestin recruitment assays) and adhere to MIAPE guidelines for reporting experimental details .

Ethical and Translational Considerations

Q. How can researchers ethically justify animal studies investigating angiotensin II’s hypertensive effects?

Answer: Follow ARRIVE 2.0 guidelines for in vivo studies, emphasizing minimization of animal numbers and distress. Justify translational relevance by linking findings to human biomarker studies (e.g., plasma angiotensin II levels in hypertensive patients) .

Q. What strategies mitigate bias in retrospective analyses of angiotensin II clinical trial data?

Answer: Use propensity score matching to balance confounding variables (e.g., age, comorbidities). Perform sensitivity analyses with multiple imputation for missing data. Pre-register analysis plans on platforms like ClinicalTrials.gov to reduce reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentasarcosyl angiotensin II
Reactant of Route 2
Pentasarcosyl angiotensin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.